N,N-dibenzyl-1-phenylmethanesulfonamide
Description
N,N-Dibenzyl-1-phenylmethanesulfonamide (CAS: 346727-34-2) is a sulfonamide derivative characterized by a methanesulfonamide core substituted with two benzyl groups on the nitrogen atom and a phenyl group on the methane carbon. Its molecular weight is 225.19 g/mol, and it is commercially available with a purity of 95–97% .
Properties
IUPAC Name |
N,N-dibenzyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-25(24,18-21-14-8-3-9-15-21)22(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOVXYMJXKKSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-phenylmethanesulfonamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base, followed by the addition of methanesulfonyl chloride . The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinamides, thiols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives, including N,N-dibenzyl-1-phenylmethanesulfonamide, possess significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have demonstrated that certain sulfonamides can effectively target specific pathways involved in cancer progression, making them promising candidates for anticancer therapies .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .
P2X4 Receptor Antagonism
Recent patents highlight the compound's role as a P2X4 receptor antagonist, which could be beneficial in managing allergic reactions and other inflammatory conditions. By blocking this receptor, this compound may help mitigate symptoms associated with allergic responses .
Structure-Activity Relationships
The structure-activity relationship studies of sulfonamides reveal that modifications to the benzyl and phenyl groups can significantly influence their biological activity. This insight is crucial for designing more potent derivatives with enhanced therapeutic efficacy .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kasimogullari et al., 2015 | Demonstrated broad-spectrum antitumor activity of sulfonamide derivatives, including this compound. |
| Abbasi et al., 2014 | Highlighted the enzyme inhibitory potential of sulfonamides against acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer's treatment. |
| Patents (WO2022030428A1) | Described the compound's antagonistic effects on P2X4 receptors, suggesting applications in allergy treatment. |
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity . Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Key Observations:
- Molecular Weight : The target compound has a moderate molecular weight (225.19) compared to larger derivatives like compound 10c (379.90), which incorporates a diazepane moiety and chloro substituent .
- Substituent Effects : The presence of two benzyl groups in the target compound increases steric bulk and lipophilicity compared to simpler analogs like N,N-dimethylethanesulfonamide . This could reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Synthetic Routes : While the target compound’s synthesis is inferred from methods for N,N-dibenzylmethanesulfonamide , other analogs require specialized steps, such as nitration (N-methyl-4-nitrobenzenemethanesulfonamide ) or diazepane incorporation (10c ) .
Physicochemical and Crystallographic Properties
- Crystallography: Although crystallographic data for the target compound is unavailable, N,N-dibenzylmethanesulfonamide (a structural analog) exhibits antiparallel molecular packing with sulfonyl oxygen atoms alternating in orientation .
- Purity and Stability : Commercial availability at 95–97% purity indicates robust synthetic protocols, comparable to other sulfonamides like dibenzo[b,d]furan-2-sulfonyl chloride (97%) . Electron-withdrawing substituents (e.g., nitro in N-methyl-4-nitrobenzenemethanesulfonamide ) may reduce stability compared to the target compound’s benzyl-dominated structure .
Biological Activity
N,N-dibenzyl-1-phenylmethanesulfonamide is a sulfonamide compound with notable biological activity. This article delves into its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO2S |
| Molar Mass | 351.46 g/mol |
| Density | 1.218 g/cm³ (predicted) |
| Melting Point | 98-99 °C |
| Boiling Point | 533.1 °C (predicted) |
| pKa | -4.24 (predicted) |
| CAS Number | 346727-34-2 |
These properties indicate that the compound is relatively stable under standard conditions, making it a candidate for various biological applications.
This compound functions primarily through its ability to modulate specific biochemical pathways. Research indicates that sulfonamides, including this compound, can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and prostaglandin E synthase (mPGES-1). These enzymes are crucial in the synthesis of pro-inflammatory mediators, suggesting that this compound may have anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance, a molecular docking study suggested that derivatives of this compound could inhibit PGE2 production by blocking the binding site of mPGES-1, potentially leading to reduced tumor proliferation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-Cancer Activity : A study involving various sulfonamide derivatives showed that this compound significantly reduced cell viability in breast cancer cell lines. The IC50 values indicated a strong dose-dependent response, suggesting its potential as an anti-cancer agent .
- Anti-inflammatory Effects : Another research project focused on the compound's ability to modulate inflammatory responses in vitro. The results indicated a marked reduction in cytokine release from activated macrophages when treated with this compound .
- Enzyme Inhibition : The compound was also tested for its inhibitory effects on steroid sulfatase (STS), an enzyme linked to hormone-dependent cancers. The findings revealed that it could serve as a reversible competitive inhibitor, highlighting its potential role in hormone-related therapies .
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary data suggest a low mutagenic potential based on Ames test results, indicating that it may be safe for further development in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
